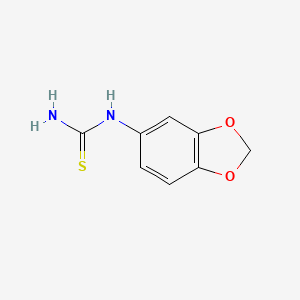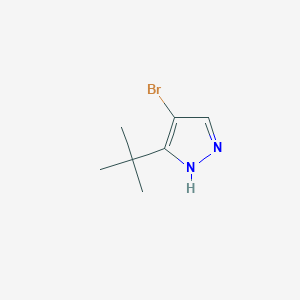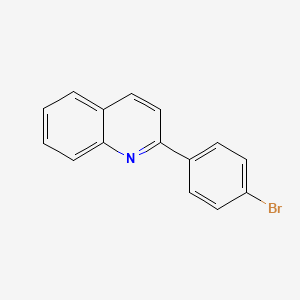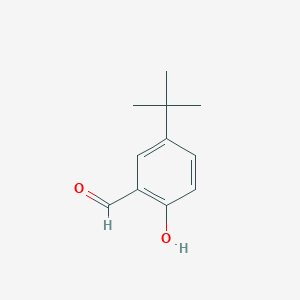
5-叔丁基水杨醛
描述
Synthesis Analysis
The synthesis of 5-tert-Butylsalicylaldehyde and its derivatives can be achieved through methods involving phenol alkylation, hydroformylation, bromination, or nitration. A study highlighted the synthesis of 5-tert-Butylsalicylaldehyde (yield: 74.4%), 3-bromo-5-tert-butylsalicylaldehyde, and 3-nitro-5-tert-butylsalicylaldehyde, demonstrating satisfactory yields and purity through hydroformylation using magnesium methoxide and paraformaldehyde (Xiao-bing, 2004).
Molecular Structure Analysis
The molecular structure of derivatives of 5-tert-Butylsalicylaldehyde has been extensively studied. For example, the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined by X-ray crystallography, providing insights into the compound's crystalline form and intramolecular interactions (Çelik et al., 2007).
Chemical Reactions and Properties
5-tert-Butylsalicylaldehyde participates in various chemical reactions, leading to the formation of complex molecules. For instance, it serves as a precursor in the synthesis of Schiff base compounds, which are characterized by their thermal, X-ray, and DFT analyses (Çolak et al., 2021). These studies shed light on the reactivity and stability of the compounds derived from 5-tert-Butylsalicylaldehyde.
Physical Properties Analysis
The physical properties of 5-tert-Butylsalicylaldehyde derivatives, such as melting points and boiling points, are crucial for understanding their potential applications. The synthesis of 5-tert-Butylsalicylaldehyde derivatives has been optimized to achieve high yields and purity, which directly influence their physical properties and applicability in various domains (Xiao-bing, 2004).
科学研究应用
Synthesis of Organic Ligands
- Application Summary: 5-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of organic ligands .
Enantioselective Copper-Catalyzed Addition Reactions
- Application Summary: 5-tert-Butyl-2-hydroxybenzaldehyde is used as a chiral Schiff base ligand in enantioselective copper-catalyzed addition reactions .
Synthesis of Thiosemicarbazone
- Application Summary: 5-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB) .
Synthesis of Imidazolyl Phenols
- Application Summary: 5-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol and 2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol .
Preparation of Salen Ligands
- Application Summary: 5-tert-Butyl-2-hydroxybenzaldehyde is used in the preparation of salen ligands .
Enantioselective Copper-Catalyzed Addition of Phenylacetylene to Imines
安全和危害
未来方向
5-tert-Butylsalicylaldehyde has been used in the synthesis of Schiff base appended porphyrazine . It also participates in the ethylene polymerization reaction of dendritic titanium catalysts . These applications suggest potential future directions for the use of this compound in various chemical reactions and syntheses.
属性
IUPAC Name |
5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363063 | |
| Record name | 5-tert-Butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butylsalicylaldehyde | |
CAS RN |
2725-53-3 | |
| Record name | 5-tert-Butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)
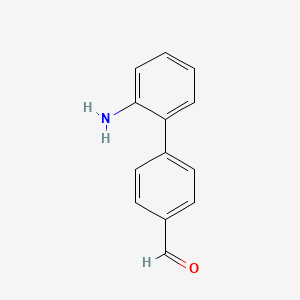
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
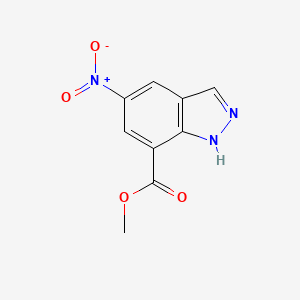
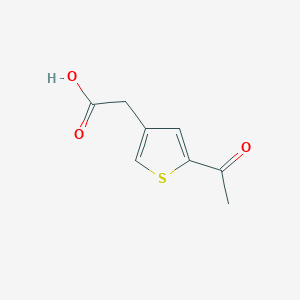
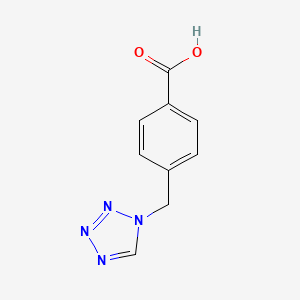

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)
